4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3,5-dimethylphenyl)benzamide
Overview
Description
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-N-(3,5-dimethylphenyl)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3,5-dimethylphenyl)benzamide typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . This reaction is often catalyzed by metal catalysts, nanocatalysts, or ionic liquid catalysts under various conditions, such as reflux in water or organic solvents . The resulting benzoxazole derivative is then reacted with appropriate thiol and benzamide derivatives to form the final compound.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the benzoxazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzoxazole ring or benzamide moiety are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., metal catalysts, nanocatalysts). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and reaction times to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced benzoxazole derivatives. Substitution reactions can result in a variety of functionalized benzoxazole compounds.
Scientific Research Applications
4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3,5-dimethylphenyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3,5-dimethylphenyl)benzamide include other benzoxazole derivatives such as:
- 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid
- 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]aniline
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanylmethyl)-N-(3,5-dimethylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15-11-16(2)13-19(12-15)24-22(26)18-9-7-17(8-10-18)14-28-23-25-20-5-3-4-6-21(20)27-23/h3-13H,14H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWIAAUFAODCON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC4=CC=CC=C4O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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